molecular formula C24H21N5O2S B2533464 2-({[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole CAS No. 311783-85-4

2-({[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole

Cat. No.: B2533464
CAS No.: 311783-85-4
M. Wt: 443.53
InChI Key: NNLBBWNDZJBJHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzimidazole core linked via a thioether bridge to a 1,2,4-triazole ring substituted with a 3,4-dimethoxyphenyl group at position 5 and a phenyl group at position 2. The benzimidazole moiety contributes to planar aromaticity, aiding in π-π stacking interactions with biological targets .

Properties

IUPAC Name

2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O2S/c1-30-20-13-12-16(14-21(20)31-2)23-27-28-24(29(23)17-8-4-3-5-9-17)32-15-22-25-18-10-6-7-11-19(18)26-22/h3-14H,15H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLBBWNDZJBJHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC4=NC5=CC=CC=C5N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by a benzimidazole core linked to a triazole ring and a sulfanyl group. Its molecular formula is C25H23N5O4SC_{25}H_{23}N_5O_4S with a molecular weight of approximately 479.6 g/mol. The presence of methoxy and phenyl substituents enhances its biological activity by influencing its interaction with various biological targets.

PropertyValue
Molecular FormulaC25H23N5O4SC_{25}H_{23}N_5O_4S
Molecular Weight479.6 g/mol
IUPAC NameThis compound
Chemical ClassTriazole-Benzimidazole Derivative

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives. The compound has shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro tests revealed minimum inhibitory concentrations (MICs) ranging from 0.39 to 6.25 µg/mL against these pathogens .

Anticancer Properties

The anticancer potential of this compound has been investigated in several studies. It exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and leukemia (K562). The mechanism involves the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways .

Case Study: Cytotoxicity Evaluation

A study conducted by Balram Soni et al. (2023) evaluated the cytotoxicity of several benzimidazole derivatives, including our compound. The results indicated that it significantly inhibited cell growth in a dose-dependent manner with IC50 values below 20 µM for MCF7 cells .

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity suggests potential therapeutic applications in inflammatory diseases .

Antidiabetic Effects

Preliminary investigations into the antidiabetic properties show that this compound may inhibit enzymes involved in glucose metabolism, potentially aiding in blood sugar regulation .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The triazole ring is believed to interact with enzyme active sites, inhibiting their function.
  • Receptor Modulation : The compound may modulate receptor activities involved in cell signaling pathways crucial for cancer progression and inflammation.
  • Apoptotic Pathways : It promotes apoptosis in cancer cells by activating intrinsic pathways.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including the compound . Research indicates that derivatives containing triazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds similar to this benzimidazole derivative have shown promising results in inhibiting tumor growth in models of breast cancer and leukemia . The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways related to cancer proliferation.

Antiviral Properties

Benzimidazole derivatives have also been explored for their antiviral activities. Some studies report that compounds with similar structures exhibit potent inhibitory effects against the hepatitis C virus (HCV), with effective concentrations in the nanomolar range . This suggests that the compound may serve as a lead structure for developing new antiviral agents targeting HCV.

Antifungal Activity

The compound's structure suggests potential antifungal properties as well. Research indicates that benzimidazole-triazole hybrids can act as fungicides by targeting specific enzymes involved in fungal cell wall synthesis . This application is particularly relevant given the increasing resistance of fungal pathogens to conventional treatments.

Enzyme Inhibition

The compound is believed to inhibit key enzymes involved in cancer cell metabolism and viral replication. For instance, it may target thymidine phosphorylase and other kinases that are critical for tumor growth and viral life cycles .

Apoptosis Induction

Mechanistic studies suggest that this compound can trigger apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are pivotal in regulating cell death pathways .

Case Study 1: Anticancer Efficacy

In a study evaluating a series of benzimidazole derivatives, one compound demonstrated an IC50 value significantly lower than standard chemotherapeutics against MCF7 (breast cancer) and SF-295 (CNS cancer) cell lines. This highlights the potential of this class of compounds in oncology .

Case Study 2: Antiviral Activity

Another investigation focused on a benzimidazole derivative's ability to inhibit HCV replication in vitro. The study reported an EC50 value of 0.028 nM for one derivative, showcasing the potential for developing effective antiviral therapies based on this scaffold .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs, their synthesis yields, physical properties, and biological activities:

Compound Name/Structure Yield (%) Melting Point (°C) Key Biological Activity Reference
Target Compound : 2-({[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole N/A N/A Hypothesized neurotrophic/antimicrobial -
Tryfuzol® (piperidine 2-(5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetate) ~85 119–121 Immunomodulatory, antioxidant
4-(5-((3-Fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5q) 86 146–148 Antimicrobial (broad-spectrum)
2-(((4-(4-Methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)-5-methylpyridine (6m) 92 196–198 Leukotriene biosynthesis inhibition (IC₅₀: 0.8 µM)
3-{[5-({2-[4-(4-Cyano-1-propyl-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)piperazin-1-yl]-2-oxoethyl}thio)-4-phenyl-4H-1,2,4-triazol-3-yl]methoxy}-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile (10a) 74 164–166 Neurotrophic activity (NGF stimulation)
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) 82 140–144 Docking affinity for acetylcholinesterase

Key Findings from Comparative Studies

Substituent Effects on Bioactivity :

  • The 3,4-dimethoxyphenyl group in the target compound may enhance binding to hydrophobic pockets in enzymes or receptors compared to simpler phenyl or pyridyl substituents (e.g., 5q in ). Compounds with electron-donating groups (e.g., methoxy in 6m ) showed superior inhibitory activity against leukotriene biosynthesis compared to electron-withdrawing substituents.
  • Benzimidazole integration (as in the target compound and 9c ) correlates with improved binding to enzymes like acetylcholinesterase due to planar aromaticity and hydrogen-bonding capabilities.

Synthetic Efficiency :

  • The target compound’s synthetic pathway is likely analogous to methods described for 10a–c , where thioether formation via nucleophilic substitution in DMF yields products in 70–76% efficiency. This contrasts with microwave-assisted syntheses (e.g., Tryfuzol® ), which achieve higher yields (~85%) but require specialized equipment.

Thermal Stability :

  • Melting points for triazole-benzimidazole hybrids (e.g., 10a: 164–166°C ) are generally higher than those of simpler triazole-thioacetates (e.g., 5q: 146–148°C ), suggesting enhanced crystallinity and stability due to the benzimidazole moiety.

Biological Selectivity: The thiophene-substituted triazole in 6m demonstrated selective inhibition of leukotriene biosynthesis, while furan-containing analogs like Tryfuzol® exhibited broader immunomodulatory effects. The target compound’s 3,4-dimethoxyphenyl group may confer dual activity in neuroprotection and antimicrobial action, akin to 10a and 5q .

Q & A

Basic: What are the established synthetic routes for this compound, and what critical parameters influence yield?

Answer:
The compound is synthesized via a multi-step protocol involving:

Cyclization of thiosemicarbazides under reflux in ethyl alcohol with phenylisothiocyanate, forming intermediates (e.g., 4-phenyl-5-substituted-1,2,4-triazole-3-thiones) .

Alkylation of the triazole-thiol intermediate with chloroacetic acid derivatives, optimized at 70–80°C in PEG-400 with catalytic Bleaching Earth Clay (pH 12.5) .

Acidification or salt formation using NaOH/KOH or metal sulfates (e.g., Cu²⁺, Zn²⁺) to enhance solubility and bioactivity .
Critical parameters : Solvent choice (ethyl alcohol vs. PEG-400), reaction time (1–4 hours), and pH control during salt formation .

Basic: Which spectroscopic and analytical methods are used to confirm structure and purity?

Answer:

  • IR spectroscopy : Identifies thioether (C–S, ~650 cm⁻¹), triazole (C=N, ~1600 cm⁻¹), and benzimidazole (N–H, ~3400 cm⁻¹) functional groups .
  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in benzimidazole at δ 7.2–8.1 ppm) .
  • Elemental analysis : Validates stoichiometry (e.g., C, H, N, S content within ±0.3% of theoretical values) .
  • TLC : Monitors reaction progress using silica gel plates and UV visualization .

Basic: What preliminary biological activities have been reported?

Answer:

  • Antimicrobial : Derivatives with 3,4-dimethoxyphenyl substituents show MIC values of 2–8 µg/mL against Staphylococcus aureus and Candida albicans .
  • Analgesic : In murine models, related benzimidazoles reduce acetic acid-induced writhing by >85% at 50 mg/kg, comparable to diclofenac .
  • Antioxidant : DPPH scavenging IC₅₀ values range from 0.038–8.834 µg/mL, influenced by electron-donating substituents .

Advanced: How do structural modifications (e.g., methoxy position, salt forms) affect pharmacological activity?

Answer:

  • Methoxy positioning : 3,4-Dimethoxy substitution enhances antimicrobial activity vs. 2,4-dimethoxy due to improved lipophilicity and membrane penetration .
  • Salt forms : Sodium/potassium salts increase aqueous solubility (e.g., >50 mg/mL in PBS), while metal complexes (e.g., Cu²⁺) enhance ROS generation for anticancer applications .
  • Benzimidazole substitution : 2-Thioether linkages improve metabolic stability compared to unsubstituted analogs .

Advanced: How can contradictory data in biological assays (e.g., varying MIC values) be resolved?

Answer:

  • Standardize assay conditions : Use consistent inoculum sizes (e.g., 1×10⁶ CFU/mL) and solvent controls (DMSO ≤1% v/v) to minimize variability .
  • Cross-validate with structural analogs : Compare activity trends across derivatives with systematic substituent changes (e.g., methoxy → nitro groups) .
  • Molecular docking : Correlate bioactivity with binding affinity to targets (e.g., C. albicans CYP51 for antifungals) to identify outliers .

Advanced: What mechanistic approaches are used to study its mode of action?

Answer:

  • Enzyme inhibition assays : Measure IC₅₀ against fungal lanosterol demethylase (CYP51) or bacterial dihydrofolate reductase (DHFR) .
  • ROS detection : Use fluorescent probes (e.g., DCFH-DA) to quantify oxidative stress in cancer cells treated with Cu²⁺ or Zn²⁺ complexes .
  • In vivo models : Evaluate pharmacokinetics (e.g., t₁/₂, Cmax) in rodents via HPLC-MS after oral/intravenous administration .

Advanced: How can solvent choice and reaction media optimize synthesis?

Answer:

  • Polar aprotic solvents (e.g., PEG-400): Enhance nucleophilicity of thiol groups during alkylation, improving yields to >85% .
  • Aqueous-organic biphasic systems : Reduce side reactions (e.g., oxidation) in thioether formation .
  • Catalytic additives : Bleaching Earth Clay increases reaction rates by adsorbing acidic byproducts .

Advanced: What strategies mitigate toxicity concerns in preclinical studies?

Answer:

  • Acute toxicity testing : Determine LD₅₀ in mice (e.g., >1000 mg/kg for sodium salts) and monitor hepatorenal biomarkers (ALT, creatinine) .
  • SAR-driven design : Replace metabolically labile groups (e.g., ester linkages) with stable thioethers to reduce off-target effects .
  • Chelation therapy : Use EDTA to counter metal complex toxicity in cell cultures .

Advanced: How can computational methods guide further derivatization?

Answer:

  • Molecular docking : Screen virtual libraries against Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 4TZK) to prioritize triazole-benzimidazole hybrids .
  • QSAR modeling : Correlate logP values with antifungal activity to optimize hydrophobicity (ideal logP = 2–3) .
  • ADMET prediction : Use SwissADME to filter derivatives with poor bioavailability (e.g., TPSA >140 Ų) .

Advanced: What are the challenges in scaling up synthesis for in vivo studies?

Answer:

  • Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for gram-scale production .
  • Byproduct control : Monitor thiol oxidation to disulfides via Raman spectroscopy and add antioxidants (e.g., ascorbic acid) .
  • Regulatory compliance : Ensure metal salt residues (e.g., Cu²⁺) comply with ICH Q3D guidelines for parenteral formulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.